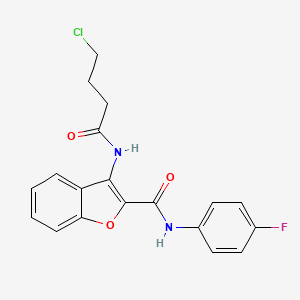

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

Description

3-(4-Chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a 4-chlorobutanamido substituent at the 3-position of the benzofuran core and an N-(4-fluorophenyl) carboxamide group at the 2-position.

Properties

IUPAC Name |

3-(4-chlorobutanoylamino)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c20-11-3-6-16(24)23-17-14-4-1-2-5-15(14)26-18(17)19(25)22-13-9-7-12(21)8-10-13/h1-2,4-5,7-10H,3,6,11H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJKOYDGROAQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the 4-chlorobutanamido Group: The 4-chlorobutanamido group can be introduced by reacting the benzofuran derivative with 4-chlorobutyryl chloride in the presence of a base such as triethylamine.

Attachment of the 4-fluorophenyl Group: The final step involves the coupling of the intermediate product with 4-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment for handling and purifying the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the amido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

Comparison with Similar Compounds

Research Findings and Limitations

Key Observations

Data Gaps

- Thermodynamic data (e.g., melting points, solubility) for the target compound are unavailable in the provided evidence.

- Direct biological assays (e.g., IC₅₀ values) are needed to validate theoretical advantages over analogs.

Biological Activity

3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that features a complex chemical structure comprising a benzofuran moiety and various substituents, which may contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Key Structural Features:

- Benzofuran Core: This structural element is known for its presence in various bioactive compounds.

- Amide Group: The amide functionality is crucial for biological interactions.

- Substituents: The presence of 4-chlorobutanamide and 4-fluorophenyl groups may enhance lipophilicity and biological target interaction.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The unique combination of substituents in this compound suggests potential for similar activities.

Potential Therapeutic Applications:

- Neuroprotection: Compounds with benzofuran derivatives have been studied for their neuroprotective effects against excitotoxicity. For instance, related benzofuran derivatives have shown efficacy in protecting neuronal cells from NMDA-induced damage .

- Anti-inflammatory Activity: Benzofuran derivatives are often explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

- Anticancer Activity: The structural characteristics may allow for interactions with cancer cell signaling pathways, making it a candidate for further investigation in oncology.

The mechanisms underlying the biological activities of this compound are not fully elucidated but can be inferred from studies on structurally related compounds:

- Receptor Interaction: The amide group may facilitate binding to specific receptors or enzymes involved in neuroprotection and inflammation.

- Reactive Oxygen Species (ROS) Scavenging: Similar compounds have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells .

Research Findings

Recent studies have focused on the synthesis and evaluation of benzofuran derivatives. For example, a study synthesized a series of benzofuran-2-carboxamide derivatives that exhibited significant neuroprotective effects against excitotoxicity at concentrations around 100 μM. Notably, some compounds showed protective effects comparable to established neuroprotective agents like memantine .

Comparative Analysis of Related Compounds

The following table summarizes the structural and activity comparisons between this compound and other related compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| This compound | Structure | Contains both chlorobutane and fluorophenyl groups; potential for diverse biological activity. |

| Benzofuran-2-carboxamide | Structure | Lacks additional substituents; limited activity profile. |

| N-(4-fluorophenyl)-benzofuran-2-carboxamide | Structure | Enhanced lipophilicity due to fluorine substitution; different pharmacokinetics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.